2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid chemical properties
2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid chemical properties
The following technical guide details the properties, synthesis, and applications of 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid .
[1][2][3]
Executive Summary & Identity Verification
Target Compound: 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid
Chemical Formula: C
CRITICAL IDENTITY ALERT: The CAS number provided in the prompt context (3195-78-0/6) corresponds to N-Methyl-N-vinylacetamide, a flammable liquid monomer. This guide focuses strictly on the benzothiazole derivative requested by name. Researchers must verify the CAS on reagent bottles to prevent hazardous substitution errors.
Chemical Structure & Properties
This compound features a benzothiazole heterocycle linked via a methylene (
| Property | Specification | Note |
| Appearance | Off-white to pale yellow crystalline solid | Typical of benzothiazole acids |
| Solubility | DMSO, DMF, hot Ethanol | Poor water solubility; soluble in alkaline buffers |
| pKa (Calc) | ~4.0 - 4.5 (Carboxylic acid) | Ionized at physiological pH |
| Melting Point | 185–190 °C (Predicted) | High thermal stability due to aromatic stacking |
| LogP | ~3.8 | Lipophilic; membrane permeable |
Synthesis Protocol: The Homophthalic Route
The most robust synthetic pathway utilizes Homophthalic Anhydride (or Homophthalic Acid) condensed with 2-Aminothiophenol . This route is preferred over phthalic anhydride condensation because the methylene bridge is pre-installed in the homophthalic precursor, preventing the formation of phthalone dyes.
Reaction Logic[4][5]
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Nucleophilic Attack: The amino group of 2-aminothiophenol attacks the more reactive carbonyl of the anhydride.
-
Ring Opening: The anhydride ring opens to form an amide intermediate.
-
Cyclodehydration: Under acidic conditions (or high heat), the thiol group attacks the amide carbonyl, closing the benzothiazole ring and expelling water.
Step-by-Step Methodology
Reagents:
-
Homophthalic Anhydride (1.0 eq)
-
2-Aminothiophenol (1.05 eq)
-
Solvent: Glacial Acetic Acid (AcOH) or Polyphosphoric Acid (PPA)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (optional if using AcOH)
Protocol (Acetic Acid Reflux Method):
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Homophthalic Anhydride in 20 mL of Glacial Acetic Acid.
-
Addition: Dropwise add 10.5 mmol of 2-Aminothiophenol under inert atmosphere (
). The solution may darken slightly due to thiol oxidation sensitivity. -
Reflux: Heat the mixture to reflux (118 °C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the anhydride spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.
-
Note: If oiling occurs, adjust pH to ~4.0 using 1M HCl to ensure the carboxylic acid is protonated and precipitates.
-
-
Purification: Filter the precipitate and wash with cold water (
mL). Recrystallize from Ethanol/Water (9:1) to obtain the pure acid.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway utilizing homophthalic anhydride to install the critical methylene bridge.
Biological Mechanism & Applications
This molecule acts as a Phytotropin , a class of synthetic auxin transport inhibitors. Its structural homology to N-1-naphthylphthalamic acid (NPA) allows it to interface with plant auxin efflux carriers.
Mechanism of Action: PIN Protein Inhibition
The compound inhibits the polar transport of Indole-3-acetic acid (IAA) by binding to the regulatory interface of PIN-FORMED (PIN) efflux carrier proteins. This disrupts the auxin gradient required for root gravitropism and elongation.
Key Interactions:
-
Acidic Head: The benzoic acid moiety mimics the carboxylate of natural auxin (IAA), allowing initial recognition.
-
Hydrophobic Tail: The benzothiazole ring provides a bulky, lipophilic anchor that wedges into the transporter channel or regulatory subunit, locking the protein in an inactive conformation.
Experimental Validation: Root Gravitropism Assay
To validate biological activity, researchers should employ a root bending assay:
-
Germination: Germinate Arabidopsis thaliana seeds on vertical agar plates.
-
Treatment: Transfer seedlings to plates containing 0, 1, 10, and 50
of the target compound. -
Reorientation: Rotate plates 90° to change the gravity vector.
-
Observation: Measure the angle of root curvature after 24 hours.
-
Expected Result: High concentrations will prevent the root from bending downwards (agravitropic response), confirming auxin efflux inhibition.
-
Biological Pathway Diagram
Figure 2: Mechanism of action showing the inhibition of PIN-mediated auxin efflux, blocking downstream gravitropic responses.
Safety & Handling
Unlike the flammable liquid (vinylacetamide) associated with the conflicting CAS, this benzothiazole derivative is a solid organic acid.
-
GHS Classification:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8 °C, desicated. The thioether-like linkage (though part of the ring) and the methylene bridge can be susceptible to oxidation over long periods; store under inert gas if high purity is required for analytical standards.
References
-
Synthesis of Benzothiazoles
- Title: "Recent Advances in the Synthesis of Benzothiazoles: A Review"
- Source:Synthetic Communic
-
URL:[Link]
-
Homophthalic Anhydride Reactivity
- Title: "Reactions of Homophthalic Anhydride with Nucleophiles"
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Auxin Transport Inhibitors (Phytotropins)
- Title: "Chemical Biology of Auxin Transport"
- Source:Cold Spring Harbor Perspectives in Biology
-
URL:[Link]
-
Compound Identity (CAS Verification)
- Title: "2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid - Substance Detail"
- Source:PubChem (NIH)
-
URL:[Link](Note: Linked to closest structural analogue record for verification of class properties)
Sources
- 1. 871478-69-2,1-(1,1-dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 885524-95-8,4-(Difluoromethoxy)-1H-indole-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
